

In Silico Prediction of Azinic Acid Toxicity: A Technical Guide

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Compound of Interest

Compound Name: *Azinic acid*

Cat. No.: *B1255432*

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Disclaimer: This document provides a theoretical framework for the in silico prediction of **Azinic acid** toxicity. **Azinic acid** is a compound with limited available experimental toxicological data. The predictions and pathways described herein are based on computational models and established principles of toxicology and should be validated by appropriate in vitro and in vivo experimental studies.

Introduction

Azinic acid (H_3NO_2) is a nitrogen oxoacid.[1] Due to the scarcity of experimental data, computational (in silico) methods provide a crucial first step in assessing its potential toxicity. This guide outlines a comprehensive workflow for the in silico prediction of **Azinic acid**'s toxicological profile, encompassing data acquisition, model selection, endpoint prediction, and mechanistic interpretation. The methodologies described are grounded in established principles of computational toxicology and are intended to guide researchers in making informed decisions for further experimental investigation.

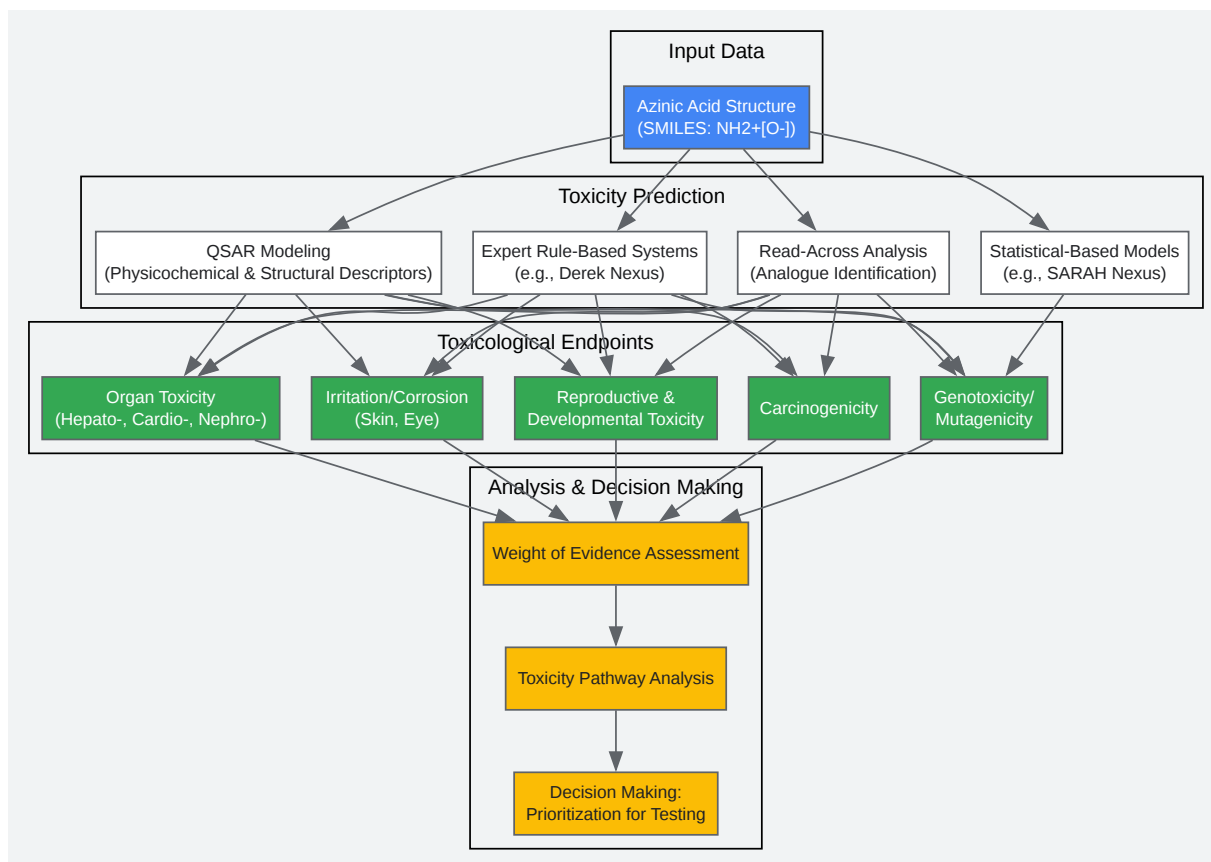
Physicochemical Properties of Azinic Acid

Azinic acid is a small, polar molecule.[2] Its computed properties, such as its low molecular weight and negative LogP, suggest high water solubility.[1] These characteristics are critical inputs for many toxicological prediction models.

Property	Value	Source
Molecular Formula	H ₃ NO ₂	PubChem[1]
Molecular Weight	49.03 g/mol	PubChem[1]
Canonical SMILES	--INVALID-LINK--[O-]	PubChem[1]
InChI Key	WIGBIRJTZOHFID-UHFFFAOYSA-N	PubChem[1]
XLogP3	-1.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Polar Surface Area	53.9 Å ²	Smolecule[2]

In Silico Toxicity Prediction Workflow

A robust in silico toxicity assessment integrates multiple computational approaches to build a weight of evidence. The following workflow is recommended for **Azinic acid**.



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A generalized workflow for in silico toxicity prediction.

Core Methodologies for Toxicity Prediction (Quantitative) Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure and physicochemical properties of a compound with its biological activity, including toxicity.[3] For **Azinic acid**, relevant descriptors would include:

- Topological descriptors: Molecular weight, atom counts, connectivity indices.
- Geometric descriptors: Molecular surface area, volume.

- Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.[3]
- Hybrid descriptors: Charged partial surface area descriptors.

These descriptors can be calculated using various software and used as inputs for QSAR models to predict a range of toxicological endpoints.

Expert Rule-Based Systems

Expert rule-based systems, such as Derek Nexus, utilize a knowledge base of structural alerts (toxicophores) derived from published literature and proprietary data to predict toxicity.[4] The system identifies substructures within a query molecule that are associated with specific toxicities.

Statistical-Based Systems

Statistical-based systems, like SARAH Nexus, employ machine learning algorithms trained on large datasets of experimental results to predict specific endpoints, such as Ames mutagenicity. These models provide a probabilistic assessment of toxicity.

Read-Across

Read-across is a data gap-filling technique that uses data from structurally similar compounds (analogues) to predict the properties of a target compound. The OECD QSAR Toolbox is a commonly used tool for performing read-across assessments.

Prediction of Key Toxicological Endpoints

Genotoxicity and Mutagenicity

Prediction Approach: A combination of an expert rule-based system (e.g., Derek Nexus) and a statistical-based system (e.g., SARAH Nexus) is recommended, in line with ICH M7 guidelines.

Potential Structural Alerts: The N-O bond in **Azinic acid** could be a potential structural alert, as N-hydroxy compounds can be associated with genotoxicity.

Proposed In Vitro Confirmation:

- Ames Test (Bacterial Reverse Mutation Assay): This is a widely used test to detect point mutations caused by a chemical.
- Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA are commonly used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
- Procedure:
 - **Azinic acid** is dissolved in a suitable solvent (e.g., water).
 - Varying concentrations of the test article, the bacterial tester strain, and (if required) the S9 mix are combined in a test tube.
 - The mixture is poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Carcinogenicity

Prediction Approach: QSAR models and expert systems can provide an initial assessment. The results from genotoxicity predictions are also a strong indicator of carcinogenic potential.

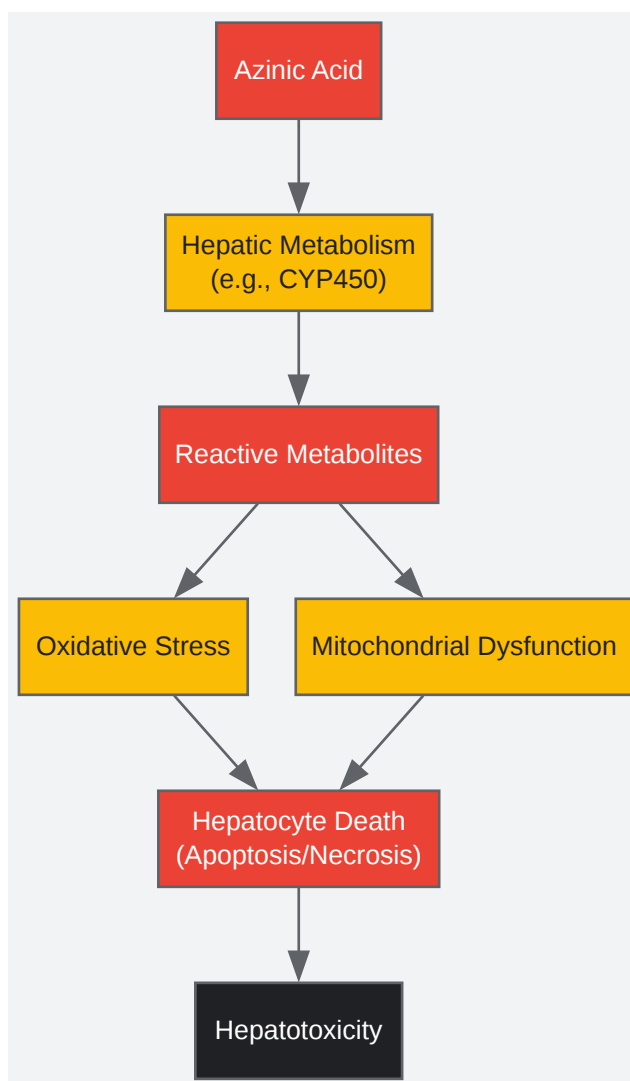
Proposed In Vitro Confirmation:

- Cell Transformation Assay (e.g., Bhas 42): This assay assesses the potential of a chemical to induce neoplastic transformation in cultured cells.

Organ Toxicity

Prediction Approach: QSAR models and expert systems can identify potential hepatotoxicants.

Potential Mechanism: The reactivity of the nitrogen-oxygen bond could lead to the formation of reactive metabolites in the liver, causing oxidative stress and cellular damage.



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A potential pathway for **Azinic acid**-induced hepatotoxicity.

Prediction Approach: QSAR models can predict potential interactions with key cardiac ion channels (e.g., hERG).

Proposed In Vitro Confirmation:

- hERG Patch-Clamp Assay: This electrophysiological assay directly measures the effect of a compound on the hERG potassium channel, a key player in cardiac repolarization.

Irritation and Corrosion

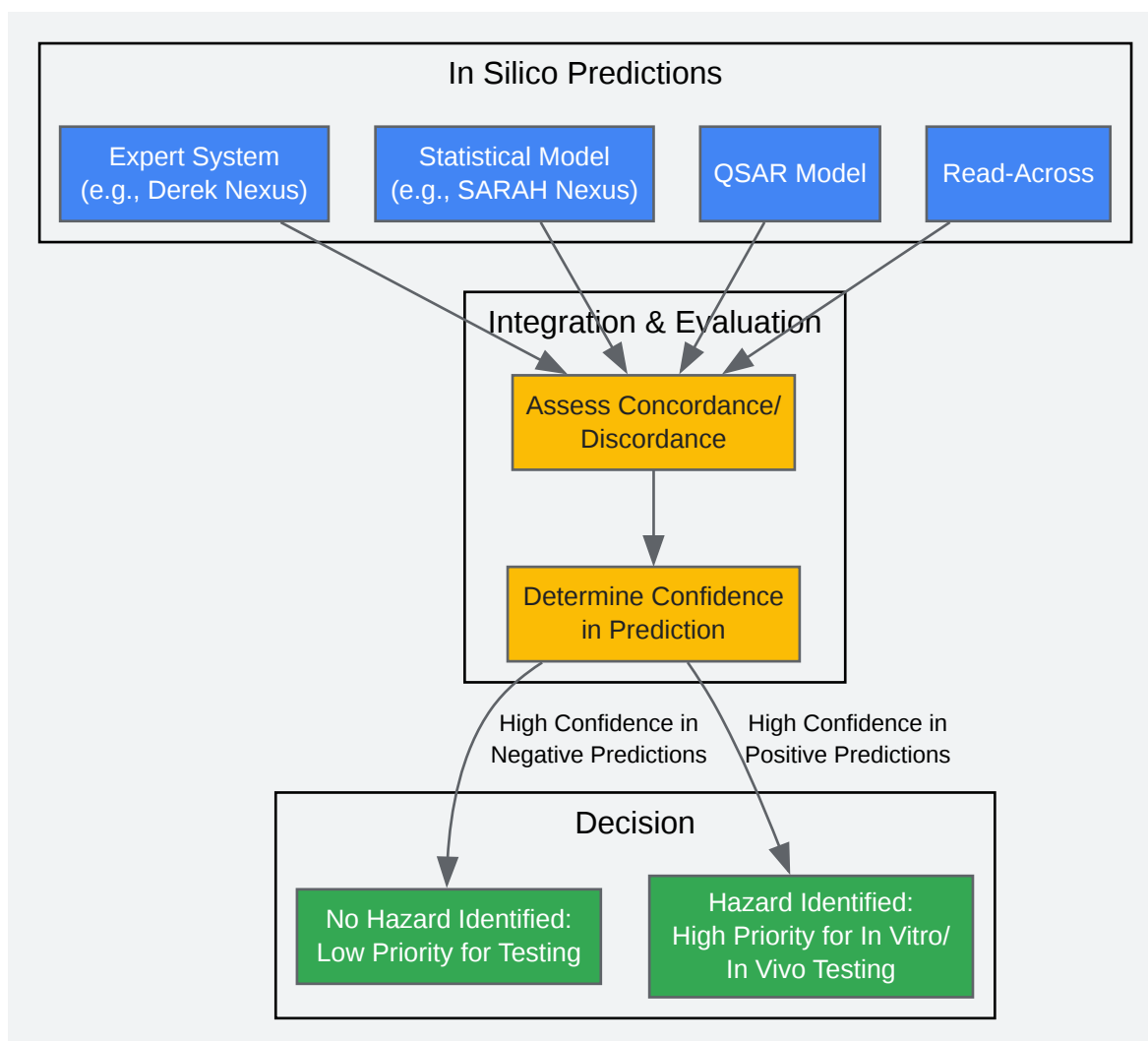
Prediction Approach: QSAR models trained on skin and eye irritation data can be used. The acidic nature of **Azinic acid** suggests a potential for irritation.

Proposed In Vitro Confirmation:

- Reconstructed Human Epidermis (RhE) Test (for skin irritation): This test uses a 3D model of human skin to assess the irritant potential of a chemical.
- Bovine Corneal Opacity and Permeability (BCOP) Test (for eye irritation): This ex vivo test uses bovine corneas to evaluate the potential for eye damage.

Decision Making and Weight of Evidence

The outputs from the various in silico models should not be considered in isolation. A weight of evidence approach is crucial, where concordant predictions from multiple models increase the confidence in the predicted hazard.^[5] Discrepancies between models should be carefully evaluated. The in silico predictions should then be used to prioritize and guide subsequent in vitro and in vivo testing.



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A framework for decision making based on in silico predictions.

Conclusion

In the absence of experimental data, a structured in silico approach provides a valuable framework for the initial toxicological assessment of **Azinic acid**. By integrating QSAR modeling, expert systems, statistical models, and read-across analysis, researchers can identify potential hazards and prioritize the compound for further experimental investigation. This guide provides a roadmap for such an assessment, emphasizing a weight of evidence approach to decision-making and the importance of subsequent experimental validation.

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